5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring with a hydroxyl group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(2-alkynyl)aryl benzamides with gold(I) catalysts. The chemoselective oxygen cyclization via the 6-exo-dig pathway yields the desired oxazine compounds under mild conditions, such as room temperature or 30°C, without the need for an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The oxazine ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the oxazine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.
Medicine: It has shown promise in the development of drugs for treating various diseases, including cancer.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit cell proliferation by targeting specific enzymes and signaling pathways involved in cell growth and survival . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
- 6-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione
- 5-Chloro-3-methyl isatoic anhydride
- 6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Comparison: 5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to its hydroxyl group at the 5-position, which imparts specific chemical and biological properties. Compared to its analogs, such as 6-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione, the position and nature of substituents can significantly influence the compound’s reactivity and applications .
Properties
IUPAC Name |
5-hydroxy-1H-3,1-benzoxazine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)7(11)13-8(12)9-4/h1-3,10H,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKRVPYKWDMBKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709852 | |
Record name | 5-Hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30709852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681247-16-5 | |
Record name | 5-Hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30709852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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